molecular formula C37H53NO13 B12683334 (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s CAS No. 172097-85-7

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s

Número de catálogo: B12683334
Número CAS: 172097-85-7
Peso molecular: 719.8 g/mol
Clave InChI: FFPFEMCIBLAAKI-HKDDQFCWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s is a complex organic compound with the molecular formula C37H53NO13 and a molecular weight of 719.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic produced by the bacterium Amycolatopsis rifamycinica. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s involves multiple steps, including the selective reduction and hydroxylation of rifamycin derivatives. The process typically starts with rifamycin B, which undergoes a series of chemical reactions such as hydrogenation, oxidation, and esterification to yield the desired compound. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Selective reduction can modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s has a wide range of scientific research applications:

    Chemistry: Used as a starting material for synthesizing new rifamycin derivatives with potential antibiotic properties.

    Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial RNA synthesis.

    Medicine: Investigated for its potential to treat various bacterial infections, including those resistant to conventional antibiotics.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

The mechanism of action of (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This inhibition leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, blocking the elongation of the RNA chain.

Comparación Con Compuestos Similares

Similar Compounds

    Rifamycin B: The parent compound from which (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s is derived.

    Rifampicin: A widely used antibiotic with a similar mechanism of action but different chemical structure.

    Rifabutin: Another rifamycin derivative with enhanced activity against certain bacterial strains.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological properties and potential advantages in treating antibiotic-resistant bacterial infections.

Propiedades

Número CAS

172097-85-7

Fórmula molecular

C37H53NO13

Peso molecular

719.8 g/mol

Nombre IUPAC

[(4R,5S,6R,7R,8R,9S,10S)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-1,7,9-trihydroxy-3-methoxy-4,6,8,10,14-pentamethyl-15-oxopentadecan-5-yl] acetate

InChI

InChI=1S/C37H53NO13/c1-16(29(42)19(4)30(43)20(5)33(50-22(7)40)18(3)25(49-9)13-14-39)11-10-12-17(2)36(47)38-23-15-24(41)26-27(32(23)45)31(44)21(6)34-28(26)35(46)37(8,48)51-34/h15-20,25,29-30,33,39,42-44,48H,10-14H2,1-9H3,(H,38,47)/t16-,17?,18+,19+,20+,25?,29-,30+,33+,37-/m0/s1

Clave InChI

FFPFEMCIBLAAKI-HKDDQFCWSA-N

SMILES isomérico

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCC[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)C(CCO)OC)OC(=O)C)O)O)C3=C1O[C@](C3=O)(C)O)O

SMILES canónico

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCCC(C)C(C(C)C(C(C)C(C(C)C(CCO)OC)OC(=O)C)O)O)C3=C1OC(C3=O)(C)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.